ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C8H13ClN2O3 and a molecular weight of 220.7 g/mol. This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research . The presence of both ethyl and carbonochloridoyl groups in its structure makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with ethyl chloroformate. One common method includes the following steps:
Starting Material: Piperazine is used as the starting material.
Reaction with Ethyl Chloroformate: Piperazine reacts with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Formation of Intermediate: The reaction forms an intermediate compound, which is then treated with phosgene to introduce the carbonochloridoyl group.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of piperazine and ethyl chloroformate are handled in industrial reactors.
Controlled Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form piperazine-1-carboxylic acid derivatives.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used for hydrolysis reactions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Major Products
Substitution Products: New piperazine derivatives with various functional groups.
Hydrolysis Products: Piperazine-1-carboxylic acid derivatives.
Oxidation and Reduction Products: Modified piperazine compounds with altered oxidation states.
Scientific Research Applications
Ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the target and the context of its use.
Comparison with Similar Compounds
Ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-piperazinecarboxylate: Lacks the carbonochloridoyl group, making it less reactive in certain substitution reactions.
Methyl piperazine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
1-Ethyl-4-piperidin-4-yl-piperazine:
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Properties
CAS No. |
147084-07-9 |
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Molecular Formula |
C8H13ClN2O3 |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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